

A Comparative Guide to the Reactivity of Novel Trifluorovinyl Ethers in Copolymerization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Pentafluoroethyl trifluorovinyl ether*

Cat. No.: *B083452*

[Get Quote](#)

For researchers, scientists, and drug development professionals engaged in the design of advanced fluoropolymers, understanding the copolymerization behavior of novel monomers is paramount. This guide provides an in-depth technical comparison of the reactivity ratios of emerging trifluorovinyl ethers (TFVEs) against conventional vinyl ethers. By synthesizing experimental data with foundational polymerization theory, this document serves as a practical resource for predicting and controlling the microstructure of novel fluorinated copolymers.

The Significance of Reactivity Ratios in Fluoropolymer Design

The incorporation of fluorine into polymers imparts a unique combination of properties, including high thermal stability, chemical inertness, and low surface energy. Trifluorovinyl ethers represent a versatile class of fluorinated monomers that can be copolymerized to create materials with tailored properties for applications ranging from advanced coatings to biomedical devices.

The distribution of monomer units within a copolymer chain is dictated by the relative reactivities of the comonomers, a relationship quantified by reactivity ratios (r_1 and r_2). These ratios are defined as the rate constant for a propagating chain ending in one monomer adding to the same monomer type versus the other monomer.^[1]

- $r_1 > 1$: The propagating chain preferentially adds monomer 1.

- $r_1 < 1$: The propagating chain preferentially adds monomer 2.
- $r_1 \approx 1$: Random incorporation of monomers.
- $r_1 \approx 0$: Strong preference for adding the other monomer, leading to alternation.
- $r_1 r_2 \approx 1$: Ideal random copolymerization where the copolymer composition is determined by the feed ratio.
- $r_1 r_2 \approx 0$: Tendency towards alternating copolymerization.

A thorough understanding of these ratios is crucial for predicting copolymer composition, sequence distribution, and ultimately, the macroscopic properties of the final material.[\[2\]](#)

Comparative Analysis of Trifluorovinyl Ether Reactivity

This section compares the experimentally determined reactivity ratios of novel trifluorovinyl ethers with those of conventional vinyl ethers. The data highlights the influence of the trifluorovinyl group and the pendant ether structure on copolymerization behavior.

Novel Trifluorovinyl Ethers with Extended Ether Linkages

Recent research has focused on the synthesis of TFVEs with oligoether pendant groups to enhance solubility and processability.[\[3\]](#) A key study investigated the radical copolymerization of two such monomers, 1-(2-phenoxyethoxy)-1,2,2-trifluoroethene (Ph-TFVE) and 1-[2-(2-ethoxy-ethoxy)ethoxy]-1,2,2-trifluoroethene (Et-TFVE), with ethyl vinyl ether (EVE) and vinyl acetate (VAc).[\[4\]](#)

Table 1: Reactivity Ratios of Novel Trifluorovinyl Ethers and Conventional Monomers

Monomer 1 (M ₁)	Monomer 2 (M ₂)	r ₁	r ₂	r ₁ * r ₂	Copolymerization Tendency
Ph-TFVE	Ethyl Vinyl Ether (EVE)	0.25 ± 0.07[4]	0.016 ± 0.04[4]	0.004	Strong alternating tendency
Ph-TFVE	Vinyl Acetate (VAc)	0.034 ± 0.04[4]	0.89 ± 0.08[4]	0.030	Alternating tendency, VAc has some tendency to homopolymerize
Et-TFVE	t-Bu-TFVE	~1[5]	~1[5]	~1	Near-ideal random copolymerization
Perfluoromethyl Vinyl Ether (PMVE)	Tetrafluoroethylene (TFE)	0.05[6]	3.89[6]	0.195	TFE-rich copolymer, some alternating character
Perfluoromethyl Vinyl Ether (PMVE)	Vinylidene Fluoride (VDF)	0.11[6]	1.06[6]	0.117	Random copolymerization with slight VDF preference

Data for Et-TFVE with t-Bu-TFVE is inferred from observations of near-ideal copolymerization behavior, suggesting reactivity ratios close to 1.

From this data, several key insights emerge:

- Alternating Tendency of Ph-TFVE: The copolymerization of Ph-TFVE with the electron-rich ethyl vinyl ether ($r_1r_2 = 0.004$) exhibits a strong tendency towards alternation.[4] This is characteristic of copolymerizations between electron-poor (trifluorovinyl group) and electron-rich (vinyl ether) monomers. The trifluorovinyl group withdraws electron density from the double bond, making it susceptible to attack by the electron-rich radical derived from EVE.
- Comparison with Vinyl Acetate: While still showing an alternating tendency with vinyl acetate ($r_1r_2 = 0.030$), the r_2 value of 0.89 indicates that the vinyl acetate-terminated radical has a notable, albeit reduced, tendency to add another vinyl acetate monomer.[4]
- Inferred Reactivity of Et-TFVE: Although specific reactivity ratios for the copolymerization of Et-TFVE with EVE or VAc are not available in the cited literature, its copolymerization with a structurally similar trifluorovinyl ether, 1-[2-(2-tertiary-butoxy-ethoxy)-ethoxy]-1,2,2-trifluoroethene (t-Bu-TFVE), demonstrated near-ideal random copolymerization behavior ($r_1 \approx 1$, $r_2 \approx 1$).[5] This suggests that the electronic effects of the pendant oligoether chains in Et-TFVE and t-Bu-TFVE are similar, leading to comparable reactivities.

Comparison with Conventional Perfluorinated Vinyl Ethers

Perfluoromethyl vinyl ether (PMVE) is a widely used comonomer in the production of commercial fluoroelastomers. Its copolymerization with other fluoroalkenes provides a valuable benchmark for understanding the reactivity of novel TFVEs.

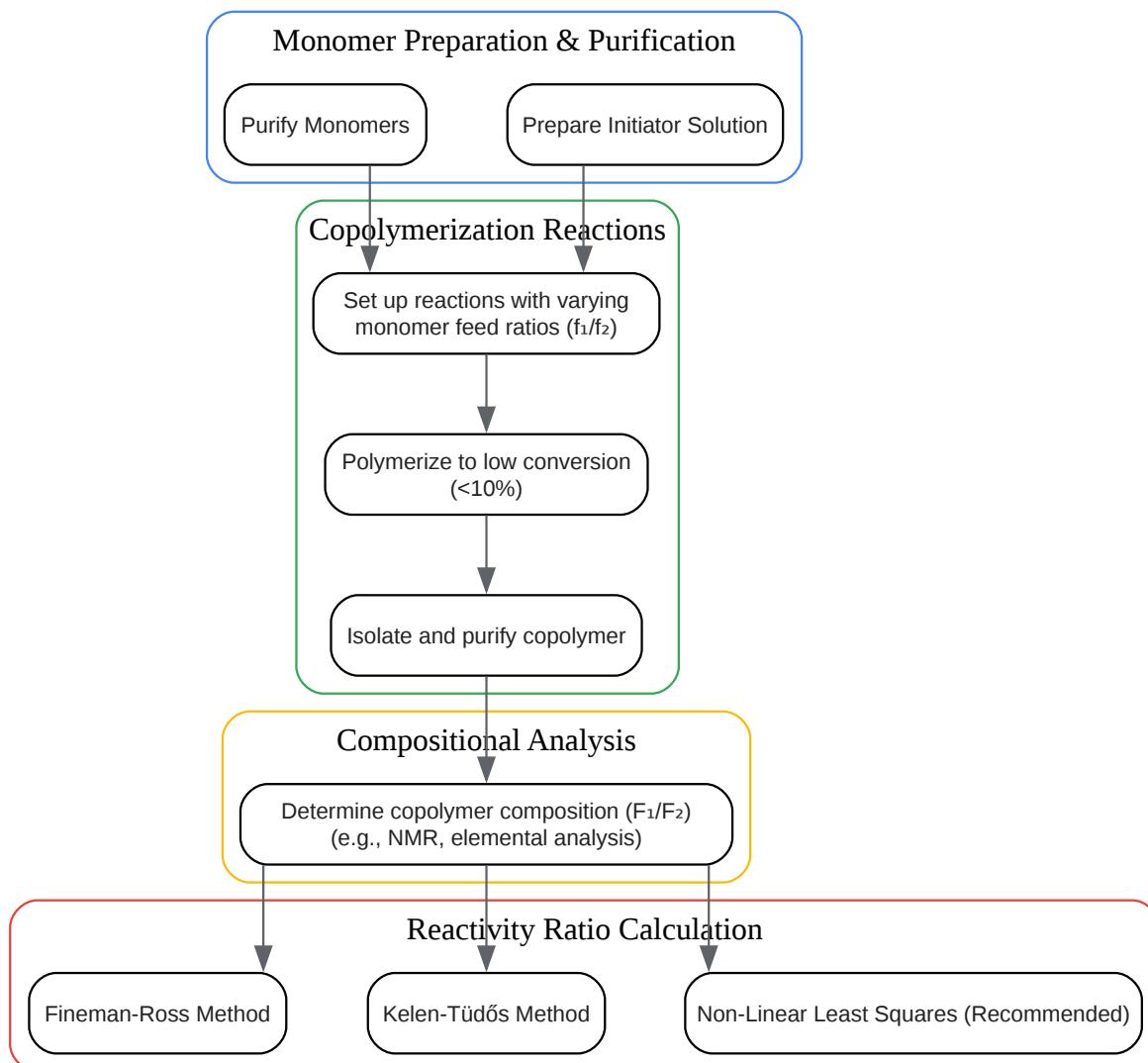
- Copolymerization with TFE: The reactivity ratios for the PMVE-TFE system ($r_{PMVE} = 0.05$, $r_{TFE} = 3.89$) indicate that the TFE-terminated radical strongly prefers to add another TFE monomer, while the PMVE-terminated radical has a very low tendency for self-propagation. [6] This leads to copolymers that are rich in TFE units.
- Copolymerization with VDF: In the PMVE-VDF system ($r_{PMVE} = 0.11$, $r_{VDF} = 1.06$), the reactivity of VDF is much closer to that of PMVE, resulting in a more random incorporation of the two monomers.[6]

The comparison highlights that the reactivity of a trifluorovinyl ether is highly dependent on the comonomer. The strong electron-withdrawing nature of the perfluoroalkyl groups in both the trifluorovinyl ether and comonomers like TFE significantly influences the propagation kinetics.

Theoretical Considerations: The Role of Monomer Structure

The observed reactivity trends can be rationalized by considering the electronic and steric properties of the monomers, often conceptualized through the Alfrey-Price Q-e scheme.[\[7\]](#)[\[8\]](#)

- 'e' value (Polarity): The 'e' value reflects the electron density of the vinyl group. Electron-withdrawing groups, such as the trifluoromethyl groups in TFVEs, lead to a positive 'e' value, indicating an electron-poor double bond. Conversely, the ether oxygen in conventional vinyl ethers donates electron density, resulting in a negative 'e' value. The large difference in 'e' values between TFVEs and conventional vinyl ethers is a primary driver for their tendency to form alternating copolymers.
- 'Q' value (Resonance): The 'Q' value represents the resonance stabilization of the monomer and its corresponding radical. While the fluorine atoms in TFVEs have a significant inductive effect, their influence on resonance is more complex.


The general trend observed is that the copolymerization of an electron-poor monomer (like a TFVE) with an electron-rich monomer (like a conventional vinyl ether) leads to a high degree of alternation, as each propagating radical preferentially reacts with the comonomer of opposite polarity.

Experimental Protocols for Determining Reactivity Ratios

Accurate determination of reactivity ratios is essential for reliable copolymer design. The Fineman-Ross and Kelen-Tüdős methods are two widely used linear graphical techniques for this purpose.[\[1\]](#)[\[9\]](#) It is important to note that while these linear methods are instructive, modern practice, as recommended by IUPAC, favors non-linear least squares (NLLS) fitting of copolymerization data to obtain more accurate and unbiased reactivity ratios.[\[3\]](#)[\[10\]](#)

General Experimental Workflow

The following diagram illustrates the general workflow for determining reactivity ratios.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining reactivity ratios.

Fineman-Ross Method

This method linearizes the copolymer composition equation, allowing for the graphical determination of r_1 and r_2 .^{[11][12]}

Equation:

$$G = H * r_1 - r_2$$

Where:

- f_1 and f_2 are the mole fractions of monomers 1 and 2 in the feed.
- F_1 and F_2 are the mole fractions of monomers 1 and 2 in the copolymer.
- $G = (F_1/F_2) * [(f_2/f_1) - 1]$
- $H = (F_1/F_2) * (f_2/f_1)^2$

Procedure:

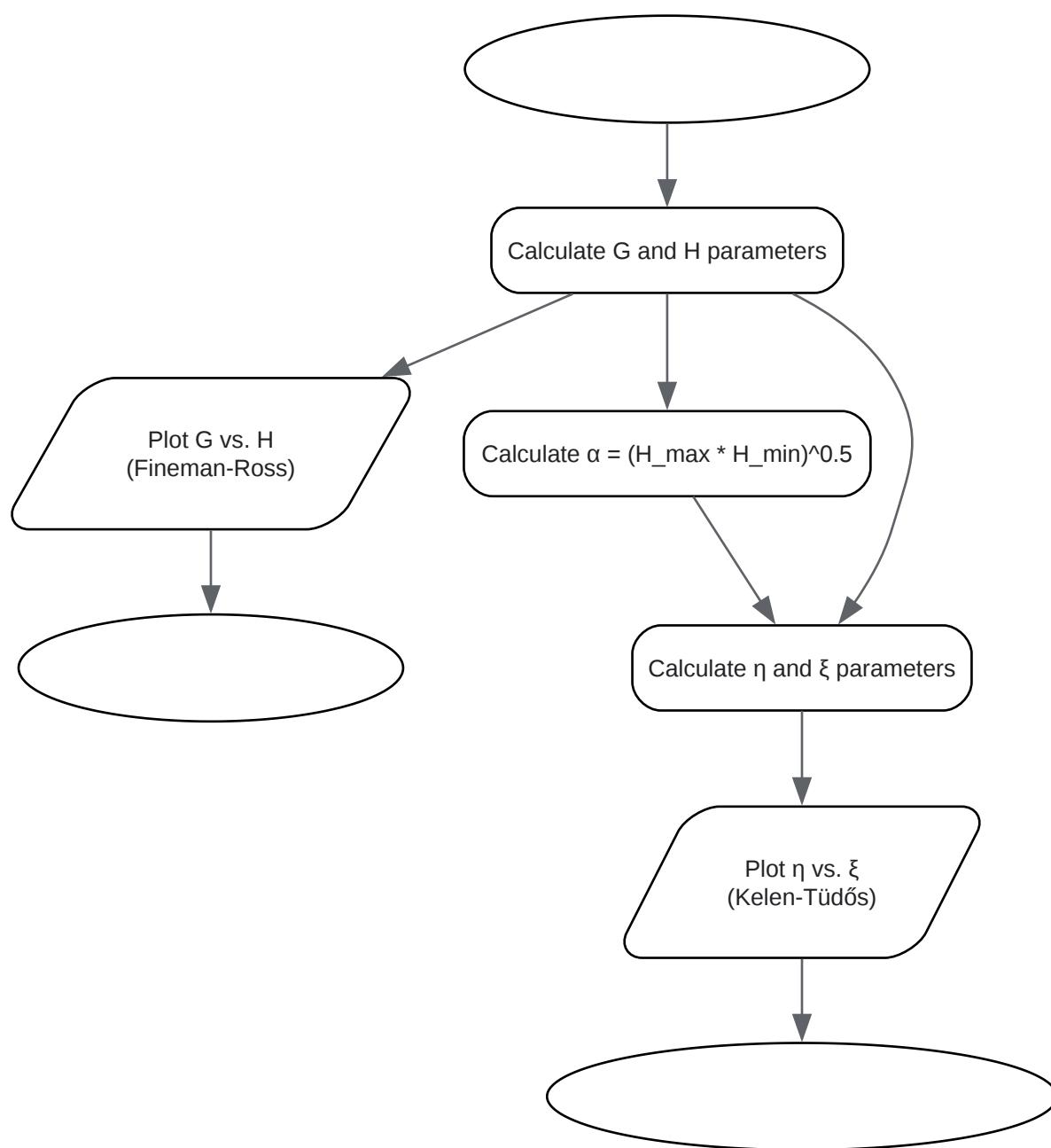
- Perform a series of copolymerizations with varying initial monomer feed ratios (f_1/f_2).
- Keep the conversion low (<10%) to ensure the monomer feed ratio remains relatively constant.[\[10\]](#)
- Determine the copolymer composition (F_1/F_2) for each reaction.
- Calculate G and H for each data point.
- Plot G versus H . The data should fall on a straight line.
- The slope of the line is r_1 , and the y-intercept is $-r_2$.

Kelen-Tüdős Method

The Kelen-Tüdős method is an extension of the Fineman-Ross method that aims to provide a more even distribution of data points.[\[11\]](#)[\[13\]](#)

Equation:

$$\eta = [r_1 + (r_2/\alpha)] * \xi - (r_2/\alpha)$$


Where:

- $\eta = G / (\alpha + H)$
- $\xi = H / (\alpha + H)$
- α is an arbitrary constant, typically calculated as the geometric mean of the highest and lowest H values ($\alpha = (H_{\max} * H_{\min})^{0.5}$).

Procedure:

- Follow steps 1-4 of the Fineman-Ross method.
- Calculate the parameter α .
- Calculate η and ξ for each data point.
- Plot η versus ξ .
- Extrapolate the resulting straight line to $\xi = 0$ and $\xi = 1$.
 - The y-intercept at $\xi = 0$ is $-r_2/\alpha$.
 - The y-intercept at $\xi = 1$ is r_1 .

The following diagram illustrates the logical relationship in applying these methods.

[Click to download full resolution via product page](#)

Caption: Logical flow for Fineman-Ross and Kelen-Tüdős analysis.

Conclusion and Future Outlook

The reactivity of novel trifluorovinyl ethers in copolymerization is a critical factor in the design of new fluorinated materials. The available data indicates that TFVEs with extended ether linkages exhibit a strong tendency for alternation when copolymerized with electron-rich

comonomers like ethyl vinyl ether. This behavior, driven by the electron-poor nature of the trifluorovinyl group, allows for precise control over the copolymer microstructure.

While the reactivity of some novel TFVEs, such as Et-TFVE, has been inferred to be near-ideal in certain systems, a lack of comprehensive experimental data for a wider range of comonomers remains a challenge. Future research should focus on the systematic determination of reactivity ratios for a broader library of novel TFVEs to build a more complete understanding of structure-reactivity relationships. The application of advanced computational methods, in conjunction with robust experimental techniques like those recommended by IUPAC, will undoubtedly accelerate the rational design of next-generation fluoropolymers with unprecedented properties.

References

- Buback, M., et al. (2024).
- Yuan, Y., & Shoichet, M. S. (1999). Insights into the Properties of Novel Trifluorovinyl Ether Copolymers. *Macromolecules*, 32(8), 2669–2675. [\[Link\]](#)
- Zhang, H., et al. (1995). Monomer reactivity ratio measurement of perfluoromethyl vinyl ether with some vinyl monomers containing fluorine in emulsion copolymerization. *Journal of Applied Polymer Science*, 58(4), 737-742. [\[Link\]](#)
- Fiveable. (2025). Reactivity ratios and copolymer composition. *Intro to Polymer Science Class Notes*. [\[Link\]](#)
- Bongiovanni, R., et al. (2021). Vinyl ethers and epoxides photoinduced copolymerization with perfluoropolyalkylether monomers. *Colloid and Polymer Science*, 299(3), 509-521. [\[Link\]](#)
- Ballard, N., & Asua, J. M. (2023). An artificial neural network to predict reactivity ratios in radical copolymerization. *Polymer Chemistry*, 14(23), 2779-2787. [\[Link\]](#)
- Smith, D. W., et al. (2020). One-pot Single-step Copolymerization of Aromatic Trifluorovinyl Ethers toward Perfluorocyclobutyl (PFCB) Segmented Copolymers.
- Kazemi, N., et al. (2015). Reactivity Ratio Estimation in Multicomponent Polymerizations Using the Error-in-Variables-Model (EVM) Framework. *Macromolecular Reaction Engineering*, 9(5), 456-470. [\[Link\]](#)
- Lousenberg, R. D., & Shoichet, M. S. (2000). Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate: Estimating Reactivity Ratios and Understanding Reactivity Behavior of the Propagating Radical. *Journal of Polymer Science Part A: Polymer Chemistry*, 38(8), 1344-1354. [\[Link\]](#)
- Rangel-Rangel, E., et al. (2009). Determination of monomers reactivity ratios by NMR.
- Nguyen, T., & Dinh, M. (2021). 1 Machine Learning Approach to Polymerization Reaction Engineering: Determining Monomers Reactivity Ratios. *arXiv preprint arXiv:2108.06733*.

[\[Link\]](#)

- Wolfram Demonstrations Project. (2011). Mayo-Lewis Model for Copolymer Composition. [\[Link\]](#)
- Orcid. (2024). Kelen-Tudos method: Significance and symbolism. [\[Link\]](#)
- Yuan, Y., & Shoichet, M. S. (1999). Insights into the Properties of Novel Trifluorovinyl Ether Copolymers. University of Toronto. [\[Link\]](#)
- Beckingham, B. S., Sanoja, G. E., & Lynd, N. A. (2015). Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization. *Macromolecules*, 48(19), 6923–6931. [\[Link\]](#)
- The Royal Society of Chemistry. (2017).
- Hagiopol, C., & Frangu, L. (2003). Strategies in Improving the Accuracy of Reactivity Ratios Estimation. *Polymer Reviews*, 43(4), 557-601. [\[Link\]](#)
- ResearchGate. (2013).
- Wikipedia. (2023).
- Haddleton, D. M., et al. (2024).
- Cutiño-Avila, B., et al. (2021). Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. *Polymers*, 13(21), 3828. [\[Link\]](#)
- Dube, M. A., et al. (2018). Determination of the Radical Reactivity Ratios of 2-(N-Ethylperfluorooctanesulfonamido)ethyl Acrylate and Methacrylate in Copolymerizations with N,N-Dimethylacrylamide by in Situ ^1H NMR Analysis As Established for Styrene–Methyl Methacrylate Copolymerizations. *Macromolecules*, 51(19), 7595-7605. [\[Link\]](#)
- Ma, Y., et al. (2024). Influence of Pendant Fluoroalkyl Segments on Properties of Fluoroethylene and Vinyl Ether Polymers and Their Hydrophobic Coatings.
- Ameduri, B. (2010). Reactivity Ratios of Chlorotrifluoroethylene, CTFE (r A) and Different Comonomers (r B) in Radical Copolymerization.
- Boutevin, B., et al. (2011). An efficient method to synthesize vinyl ethers (VEs) that bear various halogenated or functional groups and their radical copolymerization with chlorotrifluoroethylene (CTFE) to yield functional poly(VE-alt-CTFE) alternated copolymers. *Polymer Chemistry*, 2(9), 2053-2061. [\[Link\]](#)
- Kostov, G., & Ameduri, B. (2021). Q and e Values for Free Radical Copolymerizations of Vinyl Monomers and Telogens. *Polymers*, 13(16), 2747. [\[Link\]](#)
- Grassl, B., et al. (2022). Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation.
- Sang, T., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. *Chemical Science*. [\[Link\]](#)
- Zhang, M., et al. (2021). Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization. *Colloid and Polymer Science*, 299(10), 1641-1653. [\[Link\]](#)

- Cendejas, G., et al. (2021). Using Triethylborane to Manipulate Reactivity Ratios in Epoxide-Anhydride Copolymerization: Application to the Synthesis of Polyethers with Degradable Ester Functions. *Polymers*, 13(11), 1836. [Link]
- Jenkins, A. D. (1996). The relation between monomer reactivity ratios and the Alfrey-Price Q-e parameters is explained in the introduc. *Pure and Applied Chemistry*, 68(4), 895-908. [Link]
- ResearchGate. (2015). (a)
- ResearchGate. (2018).
- Understand Chemistry. (2025). *Copolymers| Part 5| Alfrey and Price Q-e Scheme| Dr. Bilal.* [Link]
- ChemRxiv. (2024).
- Tan, Z., et al. (2013). Prediction of Monomer Reactivity in Radical Copolymerizations from Transition State Quantum Chemical Descriptors. *Polímeros*, 23(4), 477-483. [Link]
- Weck, M., & Ritter, H. (1995). Synthesis of poly(vinyl ether)s with perfluoroalkyl pendant groups. *Macromolecular Chemistry and Physics*, 196(10), 3377-3385. [Link]
- Satoh, K., & Kamigaito, M. (2021). Living Cationic Polymerization of Silyl-Protected β -Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. *Polymers*, 13(16), 2736. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. pubs.acs.org [pubs.acs.org]
- 4. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 5. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 6. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 7. youtube.com [youtube.com]
- 8. redalyc.org [redalyc.org]

- 9. Kelen-Tudos method: Significance and symbolism [wisdomlib.org]
- 10. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composi ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00270A [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Reactivity of Novel Trifluorovinyl Ethers in Copolymerization]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083452#reactivity-ratios-of-novel-trifluorovinyl-ethers-in-copolymerization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com